2-Bromo-5-isopropoxypyridine

Description

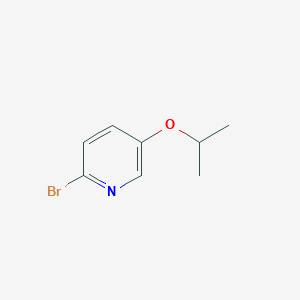

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYHLTYVNBUNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716760 | |

| Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857992-23-5 | |

| Record name | 2-Bromo-5-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857992-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-isopropoxypyridine

This guide provides a comprehensive technical overview of 2-Bromo-5-isopropoxypyridine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical properties, established synthesis protocols, reactivity, and significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound is a disubstituted pyridine derivative featuring a bromine atom at the 2-position and an isopropoxy group at the 5-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for introducing the 5-isopropoxypyridine moiety into more complex molecular architectures. The pyridine ring, an electron-deficient aromatic system, is a privileged scaffold in medicinal chemistry. The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, while the isopropoxy group modulates the molecule's electronic properties, lipophilicity, and steric profile.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. The data for this compound is summarized below.

Core Physicochemical Data

The key physical and chemical identifiers for this compound are presented in the table below. These properties are crucial for reaction setup, purification, and storage.

| Property | Value | Source |

| IUPAC Name | 2-bromo-5-(propan-2-yloxy)pyridine | N/A |

| CAS Number | 870521-31-6 | [1] |

| Molecular Formula | C₈H₁₀BrNO | [1] |

| Molecular Weight | 216.08 g/mol | N/A |

| Appearance | Clear, colorless liquid | [1] |

| Refractive Index | 1.5280-1.5330 @ 20°C | [1] |

| Storage | Store under inert atmosphere, room temperature |

Spectroscopic Profile

While specific spectral data for this compound is not widely published in public databases, its expected spectroscopic characteristics can be inferred from analogous structures like 2-Bromo-5-methoxypyridine.[2]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The isopropyl group will present as a septet for the CH proton and a doublet for the two methyl groups.

-

¹³C NMR: The carbon spectrum will show six distinct aromatic signals for the pyridine ring and two signals for the isopropyl group. The carbon atom attached to the bromine (C2) will be significantly shifted.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M+) and (M+2)+ being readily identifiable.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching frequencies for the aromatic and aliphatic groups, as well as C-N and C-O stretching vibrations typical for the pyridine and ether functionalities.

Synthesis and Manufacturing

The synthesis of this compound typically starts from more readily available pyridine precursors. A common and logical synthetic route involves the nucleophilic aromatic substitution (SNAAr) of a suitable dihalopyridine.

Synthetic Workflow: A General Protocol

A prevalent method involves the reaction of 2,5-dibromopyridine with sodium isopropoxide. The rationale behind this choice is the enhanced reactivity of the bromine atom at the 2-position of the electron-deficient pyridine ring towards nucleophilic attack, compared to the bromine at the 5-position.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Preparation of Sodium Isopropoxide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous isopropanol and an appropriate solvent like tetrahydrofuran (THF). Cool the solution in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir and warm to room temperature until hydrogen gas evolution ceases, indicating the complete formation of sodium isopropoxide.

-

Nucleophilic Substitution Reaction: In a separate flask, dissolve 2,5-dibromopyridine in anhydrous THF. Add this solution dropwise to the freshly prepared sodium isopropoxide solution.

-

Reaction Monitoring: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Extraction: After completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. The resulting crude product is then purified using flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Key Transformations

The utility of this compound as a synthetic intermediate stems from the reactivity of its C-Br bond. This site is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is an excellent leaving group for various cross-coupling reactions, which are foundational in modern drug discovery for constructing complex molecular frameworks.[3]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is one of the most widely used methods to introduce aryl or heteroaryl substituents at the 2-position.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted 2-aminopyridine derivatives which are common pharmacophores.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynylpyridines.

-

Heck Reaction: Reaction with alkenes to form substituted vinylpyridines.

Caption: Reactivity of this compound in cross-coupling reactions.

Applications in Research and Drug Discovery

The 5-alkoxypyridine motif is a common feature in many biologically active compounds. This compound serves as a critical building block for synthesizing these targets.

-

Kinase Inhibitors: The aminopyridine scaffold is a well-known hinge-binding motif in many kinase inhibitors.[4] Using this compound, medicinal chemists can synthesize libraries of 2-amino-5-isopropoxypyridine derivatives via Buchwald-Hartwig amination to explore structure-activity relationships (SAR) for various kinase targets implicated in cancer and inflammatory diseases.[4]

-

GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The lipophilic isopropoxy group can enhance membrane permeability and modulate binding affinity. This building block allows for the strategic incorporation of the 5-isopropoxypyridine fragment into novel GPCR ligands.

-

Agrochemicals: Substituted pyridines are also prevalent in modern fungicides and insecticides. The unique electronic and steric properties conferred by the bromo and isopropoxy groups make this compound a valuable intermediate in the synthesis of new agrochemical candidates.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

Hazard Statements: This compound is typically classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Measures:

-

Always handle in a well-ventilated area or a chemical fume hood.[6][7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[6]

-

Store in a tightly closed container in a dry and well-ventilated place.[6]

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[6]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[6]

-

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient route to a wide range of complex substituted pyridines. For researchers in drug discovery and materials science, this compound offers a strategic tool for introducing the 5-isopropoxypyridine moiety, enabling the systematic exploration of chemical space and the development of novel, high-value molecules.

References

- Smolecule. (n.d.). Buy 2-Bromo-5-isopropylpyridine | 1142197-16-7.

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-isopropylpyridine. PubChem Compound Database. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 5-Bromo-2-isopropylpyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 2-Bromo-5-isopropylpyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-isopropoxypyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum [chemicalbook.com]

- 3. Buy 2-Bromo-5-isopropylpyridine | 1142197-16-7 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-5-isopropoxypyridine: Synthesis, Characterization, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Bromo-5-isopropoxypyridine

This compound (CAS Number: 857992-23-5) is a key heterocyclic building block that holds significant potential for the synthesis of complex molecular architectures in the fields of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure, frequently found in a wide array of approved pharmaceutical agents.[1] The strategic placement of a bromine atom at the 2-position and an isopropoxy group at the 5-position of the pyridine ring imparts a unique combination of reactivity and physicochemical properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of aryl, heteroaryl, or alkyl substituents.[2] The isopropoxy group, on the other hand, can modulate the electronic properties of the pyridine ring and enhance the lipophilicity of derivative compounds, a critical parameter in drug design. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this compound, empowering researchers to leverage this valuable intermediate in their discovery programs.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 857992-23-5 | [3] |

| Molecular Formula | C₈H₁₀BrNO | [3] |

| Molecular Weight | 216.08 g/mol | [3] |

| Physical State | Liquid | [4] |

| Purity | Typically ≥95% | [4][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| Boiling Point | Estimated: ~230-240 °C (atmospheric pressure) | |

| Density | Estimated: ~1.35-1.45 g/cm³ | |

| Refractive Index | Not available for the title compound. Isomer 5-Bromo-2-isopropoxypyridine has a refractive index of 1.5280-1.5330 @ 20°C. | [6] |

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis of this compound: A Reliable Protocol via Williamson Ether Synthesis

The most logical and widely applicable method for the preparation of this compound is the Williamson ether synthesis.[7][8][9] This venerable yet powerful reaction involves the O-alkylation of an alcohol or a phenol, in this case, 2-bromo-5-hydroxypyridine, with an alkyl halide. The reaction proceeds via an Sₙ2 mechanism, where the deprotonated hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Step 1: Synthesis of the Precursor, 2-Bromo-5-hydroxypyridine

A common route to 2-bromo-5-hydroxypyridine involves a Grignard exchange on 2,5-dibromopyridine, followed by borylation and subsequent oxidation.[10]

Experimental Protocol:

-

To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, ~1.1 eq) at a temperature below 30°C.

-

Stir the resulting suspension at room temperature for 1-2 hours.

-

Cool the reaction mixture to 0°C and add trimethylborate (B(OMe)₃, ~1.5 eq) dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Cool the mixture to 0°C and carefully add acetic acid followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains below 15°C.

-

Stir the reaction at room temperature for several hours until the oxidation is complete.

-

Perform an aqueous workup with a reducing agent (e.g., sodium bisulfite solution) to quench excess peroxide, followed by extraction with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-hydroxypyridine.

Step 2: Williamson Ether Synthesis of this compound

Experimental Protocol:

-

To a stirred suspension of a suitable base (e.g., sodium hydride, 1.2 eq, or potassium carbonate, 2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 2-bromo-5-hydroxypyridine (1.0 eq) portion-wise under an inert atmosphere.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation, forming the corresponding pyridin-5-olate.

-

Add 2-iodopropane or 2-bromopropane (1.2-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to 50-70°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography to obtain pure this compound.

Spectroscopic Characterization: What to Expect

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, in addition to the signals for the isopropoxy group.

-

H6 Proton: This proton, adjacent to the nitrogen, will appear as a doublet at the most downfield chemical shift in the aromatic region, likely in the range of δ 8.1-8.3 ppm.

-

H4 Proton: This proton will appear as a doublet of doublets, coupled to both H3 and H6 (though the long-range coupling to H6 may not be well-resolved). Its chemical shift is expected to be in the range of δ 7.3-7.5 ppm.

-

H3 Proton: This proton will appear as a doublet and will be the most upfield of the aromatic protons, likely in the range of δ 7.0-7.2 ppm.

-

Isopropoxy Group: The methine proton (-CH-) of the isopropoxy group will appear as a septet around δ 4.5-4.7 ppm, coupled to the six equivalent methyl protons. The two methyl groups (-CH₃) will appear as a doublet at approximately δ 1.3-1.4 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals.

-

C2 (bearing Br): This carbon will be significantly deshielded and is expected to appear in the range of δ 140-145 ppm.

-

C5 (bearing O-iPr): This carbon, attached to the electronegative oxygen, will also be downfield, likely in the δ 150-155 ppm range.

-

Aromatic CH Carbons (C3, C4, C6): These carbons will resonate in the typical aromatic region for pyridines, from approximately δ 115-150 ppm.

-

Isopropoxy Carbons: The methine carbon (-CH-) is expected around δ 70-75 ppm, while the methyl carbons (-CH₃) will be upfield, around δ 20-25 ppm.

Mass Spectrometry

The mass spectrum will provide crucial information for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed. Due to the presence of bromine, this will appear as a characteristic doublet of peaks of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11] The expected m/z values would be approximately 215 and 217.

-

Fragmentation: Common fragmentation patterns would include the loss of the isopropoxy group or the isopropyl group, leading to fragment ions that can further aid in structure elucidation.

Reactivity and Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 2-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most powerful and versatile.[2][12] This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters.

Representative Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Heat the reaction to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-5-isopropoxypyridine.

The resulting 2-aryl-5-isopropoxypyridine derivatives are valuable scaffolds for the development of novel therapeutics, particularly as kinase inhibitors.[1][13] The 2-aminopyridine motif, which can be accessed from the 2-bromo precursor, is a well-established hinge-binding moiety in many kinase inhibitors. The isopropoxy group at the 5-position can be used to fine-tune the pharmacokinetic properties and explore interactions with other regions of the ATP-binding pocket.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the context of drug discovery. Its synthesis via a reliable Williamson etherification, coupled with its versatile reactivity in palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the construction of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling researchers to confidently incorporate this valuable reagent into their synthetic strategies.

References

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-nitropyridine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

NIST. (n.d.). Propane, 2-bromo-. Retrieved from [Link]

-

Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-isopropylpyridine. Retrieved from [Link]

-

Chemcia Scientific, LLC. (n.d.). 2-Bromo-5-isopropoxy-pyridine-Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2-Bromo-5-isopropylpyridine | C8H10BrN | CID 20605510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-isopropylpyridine | 1142197-16-7 [sigmaaldrich.com]

- 6. 5-Bromo-2-isopropylpyridine Supplier & Manufacturer | Properties, Safety, Uses & MSDS | Buy High Purity 5-Bromo-2-isopropylpyridine Online China [pipzine-chem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum [chemicalbook.com]

- 11. 5-Bromo-2-isopropylpyridine | 1159820-58-2 | JWB82058 [biosynth.com]

- 12. scribd.com [scribd.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-5-isopropoxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-isopropoxypyridine is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive bromine atom and an isopropoxy group on the pyridine ring, make it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Molecular Properties and Identification

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and synthesis.

| Identifier | Value | Source |

| Molecular Formula | C8H10BrNO | [1] |

| Molecular Weight | 216.08 g/mol | [1] |

| CAS Number | 857992-23-5 | [1] |

| IUPAC Name | This compound | N/A |

| SMILES | CC(C)Oc1cc(Br)ncn1 | N/A |

| Purity | 95% | [1] |

| Storage Temperature | 0°C | [1] |

This table summarizes the key molecular identifiers for this compound.

Synthesis of this compound

The synthesis of this compound typically involves the etherification of a brominated hydroxypyridine precursor. A common synthetic route is the Williamson ether synthesis, which is a well-established and reliable method for forming ether linkages.

Williamson Ether Synthesis Approach

This method involves the reaction of 2-bromo-5-hydroxypyridine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base. The base deprotonates the hydroxyl group of the pyridine, forming an alkoxide intermediate that then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide to form the desired ether.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 2-bromo-5-hydroxypyridine (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., sodium hydride or potassium carbonate, 1.1-1.5 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Alkoxide: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation and formation of the sodium or potassium salt of 2-bromo-5-hydroxypyridine.

-

Nucleophilic Substitution: Add 2-bromopropane or another suitable isopropyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to a temperature between 50-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. The coupling patterns (doublets and doublet of doublets) would be indicative of their relative positions.

-

Isopropoxy Group Protons:

-

A septet (a multiplet with seven lines) for the methine proton (-CH-) of the isopropoxy group, typically in the range of δ 4.5-5.0 ppm.

-

A doublet for the six equivalent methyl protons (-CH₃) of the isopropoxy group, typically in the range of δ 1.2-1.5 ppm.

-

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3][4] The presence of a bromine atom at the 2-position and an isopropoxy group at the 5-position of this compound provides medicinal chemists with a versatile platform for the synthesis of novel drug candidates.

The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse molecular fragments at the 2-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The isopropoxy group at the 5-position can influence the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. By modifying this group, researchers can fine-tune the drug-like properties of a compound to improve its overall therapeutic profile.

Potential Therapeutic Areas:

While specific applications for this compound are not extensively documented in the provided search results, its utility as a building block suggests its potential use in the development of inhibitors for a variety of biological targets, including:

-

Kinase Inhibitors: The aminopyridine core, which can be synthesized from 2-bromopyridines, is a well-established scaffold for the development of kinase inhibitors.[2]

-

G-Protein Coupled Receptor (GPCR) Modulators: Pyridine derivatives are common in compounds targeting GPCRs.[3]

-

Anticancer Agents: The versatility of the 2-bromopyridine moiety makes it a valuable intermediate in the synthesis of potential anti-cancer agents.[2]

Caption: A conceptual workflow illustrating the use of this compound in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound was not found, general guidelines for handling halogenated aromatic compounds should be followed.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6][7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

-

Handling: Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined molecular properties and the reactivity of its bromine atom make it an attractive starting material for the construction of complex molecular architectures. For researchers and scientists in drug discovery, this compound offers a strategic entry point for the development of novel therapeutics across a range of disease areas. Adherence to proper synthesis protocols and safety guidelines is paramount to harnessing the full potential of this important chemical intermediate.

References

-

Chemcia Scientific, LLC. 2-Bromo-5-isopropoxy-pyridine-Information. [Link]

-

Jubilant Ingrevia Limited. 2-Bromopyridine Safety Data Sheet. [Link]

Sources

- 1. 2-Bromo-5-isopropoxy-pyridine-Information-Chemcia Scientific, LLC. [chemcia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Synthesis and Purification of 2-Bromo-5-isopropoxypyridine

This guide provides a comprehensive technical overview for the synthesis and purification of 2-Bromo-5-isopropoxypyridine, a valuable heterocyclic building block for researchers and professionals in drug discovery and development. Due to the limited availability of direct literature on this specific compound, this document outlines a robust, scientifically-grounded synthetic route based on well-established chemical transformations of analogous structures. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower the researcher with a deep understanding of the process.

Introduction: The Utility of Substituted Bromopyridines

Substituted pyridines are a cornerstone of medicinal chemistry and materials science. The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The introduction of a bromine atom, as in this compound, provides a versatile synthetic handle for further molecular elaboration. The bromine atom can be readily displaced via nucleophilic substitution or participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures. The 5-isopropoxy group, in turn, can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, making it a key modulator of pharmacokinetic and pharmacodynamic properties.

Proposed Synthesis of this compound

The proposed synthesis is a two-step process, commencing with the synthesis of the key intermediate, 2-amino-5-isopropoxypyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position.

Step 1: Synthesis of 2-amino-5-isopropoxypyridine via Williamson Ether Synthesis

The initial step involves the synthesis of the ether linkage via a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a suitable alkyl halide. In this case, the commercially available 2-amino-5-hydroxypyridine will be deprotonated to form the corresponding phenoxide, which will then react with an isopropyl halide.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of 2-amino-5-hydroxypyridine to form the sodium salt. This prevents side reactions and drives the reaction to completion.

-

Choice of Alkylating Agent: 2-Bromopropane is a readily available and effective source of the isopropyl group.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal for Williamson ether synthesis as it can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.

Experimental Protocol: Synthesis of 2-amino-5-isopropoxypyridine

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-5-hydroxypyridine | 110.11 | 10.0 g | 0.091 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.36 g | 0.109 |

| 2-Bromopropane | 122.99 | 13.4 g (10.0 mL) | 0.109 |

| Anhydrous Dimethylformamide (DMF) | - | 200 mL | - |

| Diethyl ether | - | For extraction | - |

| Saturated aqueous NaCl solution | - | For washing | - |

| Anhydrous Magnesium Sulfate | - | For drying | - |

Procedure:

-

To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-hydroxypyridine (10.0 g, 0.091 mol).

-

Add 200 mL of anhydrous DMF and stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (4.36 g of a 60% dispersion, 0.109 mol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a nitrogen blanket.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add 2-bromopropane (10.0 mL, 0.109 mol) dropwise via the dropping funnel over 20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of 100 mL of cold water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with saturated aqueous NaCl solution (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-5-isopropoxypyridine. The crude product can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a halide via a diazonium salt intermediate.[1][2] This reaction is particularly effective for the synthesis of aryl bromides using copper(I) bromide.[3]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures forms a diazonium salt. Low temperatures (typically -10 to 0 °C) are crucial to prevent the premature decomposition of the unstable diazonium intermediate.

-

Bromination: Copper(I) bromide catalyzes the decomposition of the diazonium salt and the subsequent substitution with a bromide ion.[4] The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and Cu(II)Br. The aryl radical then abstracts a bromine atom from Cu(II)Br to form the final product and regenerate the Cu(I) catalyst.

Experimental Protocol: Synthesis of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-5-isopropoxypyridine | 152.19 | 10.0 g | 0.066 |

| 48% Hydrobromic Acid | - | 100 mL | - |

| Bromine | 159.81 | 31.6 g (10.1 mL) | 0.198 |

| Sodium Nitrite | 69.00 | 13.6 g | 0.197 |

| Copper(I) Bromide | 143.45 | 1.0 g | 0.007 |

| Diethyl ether | - | For extraction | - |

| Saturated aqueous NaHCO3 solution | - | For washing | - |

| Anhydrous Sodium Sulfate | - | For drying | - |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-isopropoxypyridine (10.0 g, 0.066 mol) in 100 mL of 48% hydrobromic acid.

-

Cool the solution to -10 °C in an ice-salt bath.

-

Slowly add bromine (10.1 mL, 0.198 mol) dropwise while maintaining the temperature below -5 °C. A yellow suspension may form.

-

In a separate beaker, dissolve sodium nitrite (13.6 g, 0.197 mol) in 30 mL of water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is kept below -5 °C. Caution: Evolution of nitrogen gas.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

-

Add Copper(I) bromide (1.0 g, 0.007 mol) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 2 hours. The evolution of nitrogen gas should be observed.

-

Cool the mixture to 0 °C and carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (100 mL), and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil or solid.

Synthesis Workflow Diagram

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and residual reagents. A multi-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.

Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For bromo-alkoxy-pyridines, a normal-phase chromatography setup using silica gel is typically effective.

Causality Behind Experimental Choices:

-

Stationary Phase: Silica gel is a polar adsorbent that will retain more polar compounds more strongly.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is used as the eluent. The polarity of the mobile phase is carefully tuned to achieve optimal separation. Less polar compounds will elute first, followed by more polar compounds. The ideal solvent system should provide a good separation of the target compound from impurities on a TLC plate before scaling up to a column.

Experimental Protocol: Column Chromatography

Materials and Equipment:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes (or petroleum ether)

-

Ethyl acetate

-

Chromatography column

-

Fraction collector or test tubes

-

TLC plates, chamber, and UV lamp

Procedure:

-

Determine the optimal solvent system: Using TLC, test different ratios of hexanes:ethyl acetate to find a system where the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from major impurities.

-

Prepare the column: Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.

-

Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

-

Elute the column: Begin elution with the determined solvent system, starting with a lower polarity (higher ratio of hexanes).

-

Collect fractions: Collect fractions of the eluent and monitor the composition of each fraction by TLC.

-

Increase solvent polarity (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

-

Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Purification by Recrystallization

Recrystallization is an effective final purification step for solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization

Materials and Equipment:

-

Purified this compound (from chromatography)

-

Suitable solvent or solvent pair (e.g., ethanol/water, hexanes/ethyl acetate)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

Procedure:

-

Choose a solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolve the solid: In an Erlenmeyer flask, dissolve the this compound in a minimal amount of the hot solvent.

-

Cool slowly: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

-

Induce crystallization (if necessary): If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

-

Cool further: Place the flask in an ice bath to maximize the yield of crystals.

-

Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals: Dry the purified crystals in a vacuum oven or desiccator.

Purification Workflow Diagram

Safety Precautions

-

General Handling: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toxicity: Halogenated pyridines are often toxic if swallowed, fatal in contact with skin, and may cause respiratory irritation. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.

-

Flammability: While not expected to be highly flammable, handle away from heat, sparks, and open flames.

-

Reagents:

-

Sodium Hydride: Highly reactive and flammable. Reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

-

Bromine: Highly corrosive and toxic. Causes severe burns. Handle with extreme care in a fume hood.

-

Hydrobromic Acid: Corrosive and causes severe burns.

-

Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

-

-

First Aid:

-

Skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, immediately call a poison center or doctor.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a detailed and scientifically-reasoned approach to the synthesis and purification of this compound. By leveraging established and reliable reactions such as the Williamson ether synthesis and the Sandmeyer reaction, researchers can confidently produce this valuable building block for their discovery programs. The emphasis on understanding the causality behind each experimental step, combined with robust purification protocols, ensures the attainment of a high-purity final product, which is paramount for the integrity of subsequent research.

References

-

AbacipharmTech. (n.d.). 2-Bromo-5-isopropylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-isopropylpyridine. Retrieved from [Link]

-

Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

-

Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

- Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (1993). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Retrieved from [Link]

-

Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-5-isopropoxypyridine

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 2-Bromo-5-isopropoxypyridine, a key building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physicochemical principles with actionable, field-proven methodologies to ensure the effective handling, storage, and application of this compound.

Introduction: Understanding the Core Subject

This compound is a substituted pyridine derivative whose utility in pharmaceutical research is significant. Its structure, featuring a pyridine ring, a bromo substituent, and an isopropoxy group, provides a versatile scaffold for creating more complex molecules, particularly through cross-coupling reactions.[1] An in-depth understanding of its solubility and stability is not merely academic; it is a critical prerequisite for successful experimental design, ensuring reproducibility, and maintaining the integrity of research outcomes. Poor solubility can hinder reaction kinetics and bioavailability, while instability can compromise sample purity and lead to misleading results.

Physicochemical Properties: A Foundational Overview

A summary of the key physicochemical properties of this compound provides the necessary context for understanding its behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [2] |

| Molecular Weight | 200.08 g/mol | [1] |

| Appearance | Solid, semi-solid, or liquid | |

| Storage Temperature | Room temperature, under inert atmosphere |

The presence of the lipophilic isopropoxy group and the polar pyridine ring gives the molecule an amphipathic character, which directly influences its solubility profile. The bromo group serves as a key functional handle for synthetic transformations.

Comprehensive Solubility Profile

Solubility dictates how a compound can be formulated for assays, reactions, and in vivo studies.[3] The solubility of this compound is a function of its structure and the nature of the solvent. The pyridine nitrogen can act as a hydrogen bond acceptor, while the isopropoxy group adds non-polar character.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative assessment suggests good solubility in common organic solvents. A related compound, 5-Bromo-2-isopropylpyridine, is noted to be soluble in solvents like dichloromethane and chloroform, with low solubility in water.[4] This provides a strong inferential basis for the solubility of this compound.

Table of Expected Qualitative Solubility:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The compound's polarity is compatible with these solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Ethers can solvate both the polar and non-polar regions of the molecule. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are excellent solubilizers for a wide range of organic molecules.[3] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The pyridine nitrogen can hydrogen bond with the alcohol's hydroxyl group. |

| Non-Polar | Hexanes, Toluene | Low to Moderate | The overall polarity of the molecule limits its solubility in highly non-polar solvents. |

| Aqueous | Water, Buffered Solutions (e.g., PBS) | Low | The hydrophobic isopropoxy group and the pyridine ring limit aqueous solubility.[4] |

Quantitative Solubility Determination: The Shake-Flask Method

For precise applications, such as pre-formulation studies in drug development, a quantitative measure of solubility is essential.[3][5] The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[6][7]

This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent system (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature (e.g., 37 °C).[5][6]

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the selected buffer or solvent.[7] The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in an incubator with agitation (e.g., an orbital shaker) set to a constant temperature (e.g., 37 ± 1 °C).[6] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the system has reached a thermodynamic equilibrium.[5][7]

-

Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).[5][7] This step is critical to prevent solid particles from artificially inflating the concentration measurement.

-

Quantification: Accurately dilute the clear, filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][7][8]

-

Data Analysis: Prepare a calibration curve using standards of known concentration. Use this curve to determine the concentration of this compound in the analyzed supernatant, which represents its equilibrium solubility in that specific medium.[9]

Caption: Workflow for Equilibrium Solubility Determination.

Comprehensive Stability Profile

The chemical stability of this compound is paramount for its storage and use in multi-step syntheses. The pyridine ring is generally stable due to its aromaticity, but it can be susceptible to degradation under harsh conditions.[4][10][11]

Key Stability Considerations

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.[12][13][14] Such materials can lead to decomposition of the pyridine ring or cleavage of the isopropoxy group.

-

Storage Conditions: The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). This prevents potential oxidative degradation and hydrolysis from atmospheric moisture. A cool, dry, well-ventilated area is recommended.[14]

-

Light Sensitivity: While not explicitly documented for this specific compound, many organic molecules, especially those with aromatic rings, can be sensitive to light. Storing in an amber vial or in the dark is a prudent measure.

-

Thermal Stability: The stability of pyridine derivatives can be compromised at elevated temperatures. Forced degradation studies often use heat to accelerate the identification of potential degradation products.[7]

Protocol for Forced Degradation Study

A forced degradation study is an essential tool to understand the intrinsic stability of a compound. It involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) and monitoring its degradation over time, typically by HPLC.[7]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Condition Setup:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl.[7]

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH.[7]

-

Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide.[7]

-

Thermal Stress: Incubate a vial of the stock solution at an elevated temperature (e.g., 60°C).[7]

-

Control: Keep a vial of the stock solution protected from light at a controlled room temperature or refrigerated.

-

-

Time-Point Analysis: At specified time intervals (e.g., T=0, 2, 4, 8, 24 hours), take an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze each aliquot using a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from any potential degradation products.[8]

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control. Significant degradation (e.g., >10%) under a specific condition indicates instability under those parameters.

Caption: Workflow for a Forced Degradation Study.

Conclusion and Best Practices

A thorough understanding of the solubility and stability of this compound is fundamental to its effective use in a research and development setting.

-

For Solubility: The compound exhibits good solubility in a range of common organic solvents but is expected to have low aqueous solubility. For quantitative aqueous applications, the shake-flask method is recommended to determine its equilibrium solubility.

-

For Stability: The compound is stable under normal storage conditions but is susceptible to degradation by strong acids, bases, and oxidizing agents. It should be stored in a tightly sealed container under an inert atmosphere, protected from excessive heat and light.

By adhering to these principles and employing the robust methodologies described, researchers can ensure the integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

- AxisPharm. Equilibrium Solubility Assays Protocol.

- Lund University Publications.

- Sigma-Aldrich. 2-Bromo-5-isopropylpyridine | 1142197-16-7.

- World Health Organiz

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.

- BenchChem. A,6 solubility and stability testing.

- HELIX Chromatography. HPLC Methods for analysis of Pyridine.

- ChemicalBook. 2-Bromo-5-isopropylpyridine | 1142197-16-7.

- NIOSH | CDC. Pyridine 1613.

- Fisher Scientific.

- Pipzine Chemicals. 5-Bromo-2-isopropylpyridine.

- Balucani, N., et al. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.

- Post Apple Scientific. Pyridine and Its Role in Analytic Chemistry.

- Sigma-Aldrich.

- Fisher Scientific.

- NCBI.

- Smolecule. Buy 2-Bromo-5-isopropylpyridine | 1142197-16-7.

- Fisher Scientific.

- Santa Cruz Biotechnology. 2-Amino-5-bromopyridine.

- ChemShuttle. 2-bromo-5-isopropylpyridine;CAS No.:1142197-16-7.

Sources

- 1. Buy 2-Bromo-5-isopropylpyridine | 1142197-16-7 [smolecule.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. 5-Bromo-2-isopropylpyridine Supplier & Manufacturer | Properties, Safety, Uses & MSDS | Buy High Purity 5-Bromo-2-isopropylpyridine Online China [pipzine-chem.com]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. who.int [who.int]

- 7. benchchem.com [benchchem.com]

- 8. helixchrom.com [helixchrom.com]

- 9. cdc.gov [cdc.gov]

- 10. AGU Fall Meeting 2020 [agu.confex.com]

- 11. Pyridine and Its Role in Analytic Chemistry [postapplescientific.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Navigating the Safety Profile of 2-Bromo-5-isopropoxypyridine: A Technical Guide

Disclaimer: This document is intended to provide a comprehensive overview of the anticipated safety considerations for 2-Bromo-5-isopropoxypyridine for research, drug development, and scientific professionals. As of the time of this writing, a publicly available, verified Safety Data Sheet (SDS) for this compound (CAS No. 1390466-93-3) could not be located. The following information has been synthesized from the safety data of structurally analogous compounds, including 2-bromo-5-substituted pyridines with varying functional groups. This guide should be used for informational and planning purposes only. It is imperative to obtain and consult the specific Safety Data Sheet provided by the manufacturer or supplier before any handling, storage, or use of this compound.

Introduction: Understanding the Compound and its Anticipated Hazards

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a bromine atom and an isopropoxy group on the pyridine ring, suggests that it is a compound requiring careful handling. Based on the analysis of related brominated pyridines, a consistent pattern of potential hazards emerges. This guide will deconstruct these anticipated risks and provide a framework for safe laboratory practices.

The core principle of this guide is to foster a proactive safety culture. By understanding the probable hazards, researchers can implement engineering controls, personal protective equipment (PPE), and handling protocols that mitigate risk, even in the absence of a specific SDS.

Hazard Identification and Classification: A Synthesized Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to fall under the following hazard categories. This classification is a composite drawn from the SDS of closely related compounds such as 2-Bromo-5-isopropylpyridine, 2-Bromo-5-methoxypyridine, and 2-Bromopyridine.

Anticipated GHS Hazard Classification:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin. | GHS07 (Exclamation Mark) |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled. | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) |

This table is a synthesis of data from the SDS of structurally similar compounds and should be considered an estimation. The definitive classification must be obtained from the supplier-specific SDS.

The causality behind these classifications lies in the chemical reactivity of the brominated pyridine core. The electron-withdrawing nature of the pyridine ring and the halogen can lead to interactions with biological macromolecules, causing irritation and toxicity.

Exposure Control and Personal Protection: A Multi-layered Defense

A robust safety protocol relies on a hierarchy of controls. For a compound with the anticipated hazards of this compound, a multi-layered approach is essential.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[1][2]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and vapors.[3][4][5]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1][2] It is critical to inspect gloves for any signs of degradation or contamination before and during use.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons and sleeves should be considered.

-

Respiratory Protection: If there is a risk of inhalation exposure despite the use of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage: Procedural Best Practices

Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the integrity of the compound.

Handling Protocol

-

Preparation: Before handling, ensure that all necessary engineering controls are operational and that the appropriate PPE is readily available and in good condition.

-

Dispensing: When transferring the solid compound, use a spatula or scoopula to avoid generating dust. For solutions, use a calibrated pipette or syringe.

-

Spill Prevention: Work in a clutter-free area within the fume hood. Use secondary containment (e.g., a tray) for containers of the compound.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Storage Protocol

-

Container: Store in the original, tightly sealed container.[3][4]

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately.[3][4][5] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][8] |

| Skin Contact | Immediately remove all contaminated clothing.[3][4] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. |

Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.

-

Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the spill to the appropriate laboratory or institutional safety personnel.

Physical and Chemical Properties: Anticipated Data

The following properties are estimations based on related compounds and should be confirmed with the supplier-specific SDS.

| Property | Anticipated Value |

| Molecular Formula | C8H10BrNO |

| Molecular Weight | 216.07 g/mol |

| Appearance | Likely a solid or oil |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Likely soluble in organic solvents |

Toxicological and Ecological Information: Data Gaps and Inferences

Toxicological Information

There is no specific toxicological data available for this compound. However, based on its structural analogues, it is expected to be harmful if swallowed, in contact with skin, or if inhaled.[2][3][5] Chronic exposure may lead to target organ effects, though specific data is lacking. The compound has not been identified as a carcinogen or reproductive toxin.

Ecological Information

No ecological data is available for this compound. It is crucial to prevent its release into the environment, as its effects on aquatic and terrestrial life are unknown.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.

Visualizing Safety Workflows

To further clarify the safety protocols, the following diagrams illustrate key decision-making processes.

Caption: A workflow illustrating the hierarchy of controls for safely handling this compound.

Caption: A flowchart outlining the immediate steps to take in the event of an emergency involving this compound.

Conclusion: A Call for Diligence

While a specific Safety Data Sheet for this compound remains elusive in the public domain, a comprehensive safety strategy can be formulated by examining its close chemical relatives. The anticipated hazards of this compound necessitate a cautious and well-documented approach to its handling, storage, and disposal. Researchers and drug development professionals are urged to use this guide as a foundational resource while always prioritizing the acquisition and adherence to a supplier-specific SDS. The principles of chemical safety—containment, personal protection, and emergency preparedness—are paramount when working with novel or under-documented chemical entities.

References

- Sigma-Aldrich. (n.d.). Safety Information for 2-Bromo-5-isopropylpyridine.

- Fisher Scientific. (2021, December 25). Safety Data Sheet for 2-Bromo-5-chloropyridine.

- Smolecule. (n.d.). 2-Bromo-5-isopropylpyridine.

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

- Fisher Scientific. (2009, September 26). Safety Data Sheet for 5-Bromopyridine-2-carbaldehyde.

- TCI America. (2018, July 6). Safety Data Sheet for 2-Bromo-5-picoline.

- Sigma-Aldrich. (2024, September 8). Safety Data Sheet for 2-Bromopyridine.

- Apollo Scientific. (n.d.). Safety Data Sheet for 2-Bromo-5-fluoropyridine.

- ChemicalBook. (2025, July 26). Safety Data Sheet for 2-BROMO-5-METHOXYPYRIDINE.

- Fisher Scientific. (2009, January 21). Safety Data Sheet for 2-Bromo-5-(trifluoromethyl)pyridine.

- PubChem. (n.d.). 2-Bromo-5-isopropylpyridine. National Center for Biotechnology Information.

- Fisher Scientific. (2024, March 29). Safety Data Sheet for 2-Bromo-5-nitropyridine.

- Fisher Scientific. (n.d.). Safety Data Sheet for 5-Bromo-2-methoxypyridine.

- Fisher Scientific. (2009, September 22). Safety Data Sheet for 2-Bromopyridine.

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 2-Amino-5-bromopyridine.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Buy 2-Bromo-5-isopropylpyridine | 1142197-16-7 [smolecule.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 2-Bromo-5-isopropylpyridine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Navigating the Synthesis and Application of 2-Bromo-5-isopropoxypyridine: A Technical Guide for Researchers

Introduction: The Strategic Value of Functionalized Pyridines

In the landscape of modern drug discovery and organic synthesis, the pyridine scaffold remains a cornerstone, celebrated for its presence in numerous approved therapeutics and its versatile chemical reactivity. Within this class of heterocycles, 2-Bromo-5-isopropoxypyridine emerges as a particularly valuable building block. Its structure is strategically adorned with two key functional groups: a bromine atom at the 2-position, which serves as a versatile handle for a multitude of cross-coupling reactions, and an isopropoxy group at the 5-position, which can significantly influence the physicochemical properties of derivative compounds. This guide provides an in-depth look at the commercial availability, proposed synthesis, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors.

Physicochemical Properties and Commercial Availability

A clear understanding of a compound's properties and sourcing is the foundation of any successful research campaign. This compound is a specialty chemical intermediate available from a select number of suppliers.

Key Properties

The fundamental physicochemical data for this compound are summarized below, providing a quick reference for experimental planning.

| Property | Value | Source |

| CAS Number | 857992-23-5 | Chemcia Scientific, LLC |

| Molecular Formula | C₈H₁₀BrNO | Biotuva Life Sciences |

| Molecular Weight | 216.08 g/mol | Biotuva Life Sciences |

| Purity | ≥95% | Chemcia Scientific, LLC, Biotuva Life Sciences |

| Form | Not specified | - |

| Storage Conditions | 0°C to 8°C, store under inert gas | Chemcia Scientific, LLC, Biotuva Life Sciences |

Commercial Sourcing

The commercial availability of this compound is currently limited to specialty chemical suppliers. The following table outlines known sources, though availability and pricing are subject to change. Researchers are advised to contact suppliers directly for the most current information.

| Supplier | Catalog ID | Purity | Quantity | Price (USD) | Availability |